2-Bromo-3-(3-chlorophenyl)-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

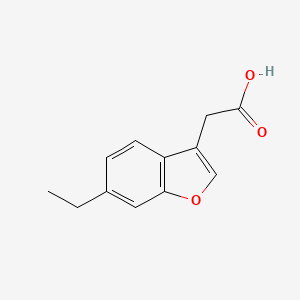

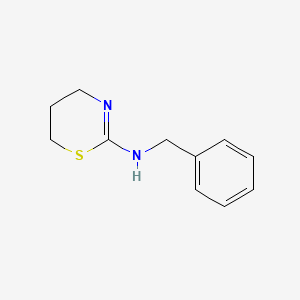

2-Bromo-3-(3-chlorophenyl)-1-propene is a halogenated organic compound that features a propene backbone with bromine and chlorine substituents. This compound is of interest due to its potential applications in organic synthesis and material science. The molecular structure and conformational composition of this compound have been explored through various analytical techniques, including electron diffraction, which reveals the presence of two conformers in the gas phase with the halogen atoms in either anti or gauche configurations .

Synthesis Analysis

The synthesis of halogenated propenes, such as 2-bromo-3-chloro-1-propene, can be achieved through different methods. One approach involves the reaction of related propenes with halogenating agents. For instance, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-bromopropene, an important intermediate for the synthesis of fungicides like Epoxiconazole, is prepared by reacting the corresponding propene with HBr/H2O2 at reflux temperature . Similarly, the use of Br/Cl in gold-catalyzed reactions has been shown to promote regioselective rearrangement of propargylic carboxylates, leading to the efficient synthesis of bromo/chloro-substituted dienes .

Molecular Structure Analysis

The molecular structure of 2-bromo-3-chloro-1-propene has been extensively studied. Electron diffraction studies have provided detailed geometric parameters, such as bond lengths and angles, for the anti and gauche conformers of the molecule . Additionally, the dihedral angles between the mean planes of the benzene rings and the propenone group in related compounds have been determined using X-ray crystallography, which can offer insights into the steric and electronic effects influencing the molecular conformation .

Chemical Reactions Analysis

Halogenated propenes like 2-bromo-3-chloro-1-propene can participate in various chemical reactions due to the presence of reactive halogen atoms and the double bond. For example, the diene products from gold-catalyzed synthesis can undergo Diels-Alder and cross-coupling reactions, demonstrating the versatility of halogenated propenes in synthetic chemistry . The reactivity of these compounds can be further explored through their interactions with other chemical species, such as in catalyst-transfer polycondensation, where the halogen acts as a leaving group in the polymerization process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-3-chloro-1-propene are influenced by its molecular structure. The presence of halogen atoms imparts certain characteristics, such as polarity and reactivity, which are crucial for its behavior in chemical reactions. The conformational analysis by electron diffraction indicates that the molecule exists in different forms depending on the temperature, which can affect its physical state and reactivity . The crystal packing and intermolecular interactions observed in related compounds, such as weak C—H⋯O and C—H⋯π-ring interactions, as well as aromatic π–π stacking, are indicative of the forces that govern the solid-state properties of these molecules .

Aplicaciones Científicas De Investigación

1. Synthesis of Thiophene Derivatives

- Application Summary: Thiophene-based analogs are a class of biologically active compounds that play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are utilized in industrial chemistry and material science as corrosion inhibitors .

- Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Results or Outcomes: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

2. Use as an Intermediate in Organic Synthesis

- Application Summary: “2-Bromo-3’-chloropropiophenone” is used as an important intermediate for raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field .

3. Intermediate in Agrochemical, Pharmaceutical and Dyestuff Field

- Application Summary: “2-Bromo-3’-chloropropiophenone” is used as an important intermediate for raw material and intermediate used in organic synthesis agrochemical, pharmaceutical and dyestuff field .

4. Synthesis of Thiophene Derivatives

- Application Summary: In a reaction, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide . Then, 3,3-difluoroallyl benzyl sulfide suffers deprotonation at the benzylic position, followed by [2,3] sigmatropic rearrangement to deliver the gem-difluorohomopropargyl thiolate .

- Methods of Application: The synthesis involves a series of reactions including deprotonation and [2,3] sigmatropic rearrangement .

Propiedades

IUPAC Name |

1-(2-bromoprop-2-enyl)-3-chlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIYUYXNXPCPCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC(=CC=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373616 |

Source

|

| Record name | 2-BROMO-3-(3-CHLOROPHENYL)-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(3-chlorophenyl)-1-propene | |

CAS RN |

731772-06-8 |

Source

|

| Record name | 2-BROMO-3-(3-CHLOROPHENYL)-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)